4,4,4-Trinitrobutanoic acid
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Overview
Description
4,4,4-Trinitrobutanoic acid is a polynitro compound known for its high-energy properties It is a derivative of butanoic acid, where three nitro groups are attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trinitrobutanoic acid can be synthesized through the hydrolysis of its amide precursor in aqueous concentrated hydrochloric acid. The crude material is then recrystallized from chloroform to obtain a pure product with an 80% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrolysis and recrystallization processes similar to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trinitrobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
4,4,4-Trinitrobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other high-energy materials.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of explosives and propellants due to its high-energy content.
Mechanism of Action
The mechanism of action of 4,4,4-Trinitrobutanoic acid primarily involves its ability to release a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are related to its high-energy release, making it suitable for applications in energetic materials .
Comparison with Similar Compounds
Trinitromethane (Nitroform): Another polynitro compound with similar high-energy properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.
4,4,4-Trifluorobutanoic acid: A compound with similar structural features but different functional groups.
Uniqueness: 4,4,4-Trinitrobutanoic acid is unique due to its specific arrangement of nitro groups on the butanoic acid backbone, which imparts distinct chemical and physical properties. Its high oxygen balance and potential as a high-energy dense oxidizer set it apart from other similar compounds .
Properties
CAS No. |
5029-46-9 |
---|---|
Molecular Formula |
C4H5N3O8 |
Molecular Weight |
223.10 g/mol |
IUPAC Name |
4,4,4-trinitrobutanoic acid |
InChI |
InChI=1S/C4H5N3O8/c8-3(9)1-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |
InChI Key |
ALYGFHXDFBTXMD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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